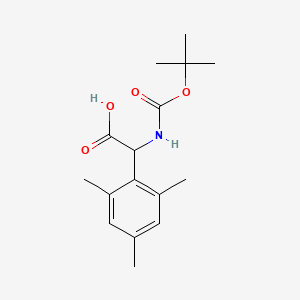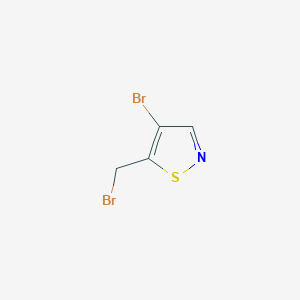![molecular formula C11H17N3O2S B2483342 1-(2-メトキシエチル)-3-(4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)ウレア CAS No. 1234875-97-8](/img/structure/B2483342.png)
1-(2-メトキシエチル)-3-(4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)ウレア
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethyl group and a tetrahydrobenzo[d]thiazolyl moiety
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes or proteins.
Medicine: Research indicates potential therapeutic applications, such as in the development of novel drugs targeting specific pathways.
作用機序
Target of Action
The primary target of the compound 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . NRF2 is a key transcription factor that regulates cellular resistance to oxidative stress .
Mode of Action
1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea activates the NRF2 pathway . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption allows NRF2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE) genes .
Biochemical Pathways
The activation of NRF2 by 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea leads to the upregulation of various cytoprotective genes that are part of the antioxidant response element (ARE) pathway . These genes encode for proteins involved in detoxification and elimination of reactive oxidants, thereby enhancing cellular resistance to oxidative stress .
Result of Action
The activation of the NRF2 pathway by 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea results in an increased expression of NQO1 and HO-1 in Hepa-1c1c7 cells . These enzymes play a crucial role in cellular defense mechanisms against oxidative stress, inflammation, and apoptosis .
準備方法
The synthesis of 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[d]thiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The methoxyethyl group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts .
化学反応の分析
1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
類似化合物との比較
When compared to similar compounds, 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea stands out due to its unique structural features and versatile applications. Similar compounds include:
4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives: These compounds share the thiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyethyl derivatives: Compounds with a methoxyethyl group exhibit different reactivity and applications based on their core structures.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-16-7-6-12-10(15)14-11-13-8-4-2-3-5-9(8)17-11/h2-7H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEXAYHKRVNPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine]](/img/structure/B2483262.png)
![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide](/img/structure/B2483266.png)


![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2483271.png)



![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)
